ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate can be synthesized through the condensation of ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride at 140°C. The resulting α-ethoxycarbonylcyanoacetate is then reacted with hydrazine hydrate in ethanol under reflux conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex heterocyclic systems.
Cyclization Reactions: It can be used as a precursor for the synthesis of fused heterocyclic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Cyclization: Reagents like hydrazines or hydrazides under reflux conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolo[1,5-a]pyrimidines, and other fused heterocyclic systems .
Scientific Research Applications
Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science:
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate involves its ability to participate in hydrogen bonding and other intermolecular interactions due to the presence of amino and ester functional groups. These interactions can influence the compound’s reactivity and biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- 3-amino-4-methyl-1H-pyrazole-5-carboxamide
- Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of both amino and ester groups allows for versatile chemical modifications and applications .
Properties
IUPAC Name |
ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKWEVDJCAISNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357795-98-2 |
Source
|
Record name | ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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